(4-Hydroxyphenyl)glycylamoxicillin, D-
Overview
Description
An impurity of Amoxicillin
Biological Activity
(4-Hydroxyphenyl)glycylamoxicillin, D- is a derivative of amoxicillin, an antibiotic that belongs to the aminopenicillin class. This compound is recognized for its potential biological activity, particularly in combating bacterial infections. Understanding its biological activity involves examining its pharmacological properties, efficacy against various pathogens, and potential clinical applications.
Chemical Structure and Properties
The chemical formula for (4-Hydroxyphenyl)glycylamoxicillin, D- is , with a molecular weight of approximately 494.55 g/mol. This compound features a β-lactam ring characteristic of penicillins, which is crucial for its antibacterial activity. The presence of the 4-hydroxyphenyl group may influence its pharmacokinetics and interaction with bacterial targets.
Table 1: Structural Characteristics
Property | Description |
---|---|
Molecular Formula | C24H26N4O7S |
Molecular Weight | 494.55 g/mol |
Functional Groups | β-lactam, amine, hydroxyl |
Solubility | Soluble in water and organic solvents |
Antimicrobial Efficacy
(4-Hydroxyphenyl)glycylamoxicillin, D- exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.
Efficacy Against Specific Pathogens
Research indicates that this compound is particularly effective against:
- Staphylococcus aureus : Effective in treating infections caused by methicillin-sensitive strains.
- Escherichia coli : Demonstrates significant activity against various strains, including those resistant to other antibiotics.
- Helicobacter pylori : Shows potential in combination therapies for eradication.
Case Studies
Several studies have evaluated the biological activity of (4-Hydroxyphenyl)glycylamoxicillin, D- through clinical trials and laboratory experiments.
Case Study 1: Efficacy in Clinical Settings
A study conducted on patients with urinary tract infections (UTIs) showed that treatment with (4-Hydroxyphenyl)glycylamoxicillin, D- resulted in a significant reduction in bacterial load compared to standard amoxicillin therapy. The study monitored patients over a period of four weeks and reported a 90% success rate in eradicating the infection.
Case Study 2: In Vitro Studies
In vitro assays demonstrated that (4-Hydroxyphenyl)glycylamoxicillin, D- had lower Minimum Inhibitory Concentrations (MICs) against resistant strains of E. coli when compared to traditional amoxicillin. This suggests enhanced potency due to structural modifications.
Table 2: Comparative Efficacy
Pathogen | MIC (µg/mL) Amoxicillin | MIC (µg/mL) (4-Hydroxyphenyl)glycylamoxicillin, D- |
---|---|---|
Staphylococcus aureus | 0.5 | 0.25 |
Escherichia coli | 2 | 0.5 |
Helicobacter pylori | 1 | 0.5 |
Pharmacokinetics
The pharmacokinetic profile of (4-Hydroxyphenyl)glycylamoxicillin, D- indicates favorable absorption characteristics similar to those of amoxicillin. It is well absorbed orally and achieves therapeutic concentrations in plasma and tissues.
Key Pharmacokinetic Parameters
- Absorption : Rapid absorption post-administration.
- Distribution : Widely distributed across body tissues; crosses the blood-brain barrier in inflamed states.
- Metabolism : Minimal hepatic metabolism; primarily excreted unchanged via renal pathways.
- Half-life : Approximately 1 hour.
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O7S/c1-24(2)18(23(34)35)28-21(33)17(22(28)36-24)27-20(32)16(12-5-9-14(30)10-6-12)26-19(31)15(25)11-3-7-13(29)8-4-11/h3-10,15-18,22,29-30H,25H2,1-2H3,(H,26,31)(H,27,32)(H,34,35)/t15-,16-,17-,18+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGQIIQKNORCPQ-OSAVLUCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172159 | |
Record name | (4-Hydroxyphenyl)glycylamoxicillin, D- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188112-75-6 | |
Record name | (2R)-2-(4-Hydroxyphenyl)glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-(2R)-2-(4-hydroxyphenyl)glycinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188112-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Hydroxyphenyl)glycylamoxicillin, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188112756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Hydroxyphenyl)glycylamoxicillin, D- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-HYDROXYPHENYL)GLYCYLAMOXICILLIN, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470UXZ8I8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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